molecular formula C14H17BrN2O2S B245729 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No. B245729
M. Wt: 357.27 g/mol
InChI Key: PNQTWRUGJSLYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, also known as BSI-201, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been shown to enhance the efficacy of chemotherapy in cancer patients.

Mechanism of Action

PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to repair the DNA. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole works by inhibiting PARP, preventing the repair of DNA damage. This leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to enhance the efficacy of chemotherapy in cancer patients. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and there are many protocols available for its use in lab experiments. However, there are also some limitations to the use of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole. One direction is to investigate the use of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in combination with other therapies, such as immunotherapy. Another direction is to investigate the use of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole in other types of cancer, such as lung cancer and pancreatic cancer. In addition, there is a need to develop more potent and selective PARP inhibitors that can be used in cancer treatment.

Synthesis Methods

The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography to obtain pure 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole.

Scientific Research Applications

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy in patients with breast, ovarian, and other types of cancer. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole works by inhibiting the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole prevents cancer cells from repairing DNA damage caused by chemotherapy, leading to cell death.

properties

Molecular Formula

C14H17BrN2O2S

Molecular Weight

357.27 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C14H17BrN2O2S/c1-5-14-16-11(4)8-17(14)20(18,19)13-7-9(2)12(15)6-10(13)3/h6-8H,5H2,1-4H3

InChI Key

PNQTWRUGJSLYMQ-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C

Origin of Product

United States

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